molecular formula C13H18O3 B5604028 methyl 2-(4-isopropylphenoxy)propanoate

methyl 2-(4-isopropylphenoxy)propanoate

Cat. No.: B5604028
M. Wt: 222.28 g/mol
InChI Key: HNBZCWLAXPVXER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-isopropylphenoxy)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(4-isopropylphenoxy)propanoate can be synthesized through the esterification of 2-(4-isopropylphenoxy)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the esterification process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-isopropylphenoxy)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of methyl 2-(4-isopropylphenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Methyl 2-(4-isopropylphenoxy)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its isopropylphenoxy group provides unique steric and electronic effects, influencing its reactivity and interactions with biological targets .

Properties

IUPAC Name

methyl 2-(4-propan-2-ylphenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-9(2)11-5-7-12(8-6-11)16-10(3)13(14)15-4/h5-10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBZCWLAXPVXER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.